
Technical Deep Dive: K 41498 and Selective
CRF2 Modulation

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: K 41498

CAS No.: 434938-41-7

Cat. No.: B612433

Get Quote

Sequence, Synthesis, and Structural Pharmacology

Executive Summary
K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2

receptor (CRF2).[1] Structurally derived from the amphibian peptide sauvagine, it functions as a

critical tool compound for dissecting the distinct physiological roles of CRF receptor subtypes.

Unlike non-selective antagonists (e.g., astressin) that block both CRF1 and CRF2, K 41498
exhibits >600-fold selectivity for CRF2 over CRF1.[2] This specificity allows researchers to

isolate CRF2-mediated pathways, including stress-induced hypotension, anorexigenic signals,

and modulation of anxiety-like behaviors, without confounding interference from the CRF1 axis.

Part 1: Structural Biochemistry & Sequence
Analysis
Peptide Identity
K 41498 is a 30-residue peptide amide. It is a rationally designed analog of antisauvagine-30

(aSvg-30), which itself is a truncated fragment of the parent peptide sauvagine.
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Common Name: K 41498[1][3]

Chemical Name: [D-Phe

, His

, Nle

]-Sauvagine(11–40)[1][2]

Molecular Weight: ~3632.3 Da

Molecular Formula:

(approximate, dependent on counterions)

Primary Sequence
The sequence is based on residues 11 through 40 of sauvagine. Critical modifications are

introduced at the N-terminus and position 17 to enhance antagonist potency, helical stability,

and chemical shelf-life.

Sequence: D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-

Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH

Structural Logic of Modifications
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Position Residue Modification
Mechanistic
Rationale

11 D-Phe
Stereochemical

Inversion

Replaces L-Leu. The

D-amino acid at the N-

terminus stabilizes the

-helical conformation

and prevents N-

terminal degradation

by exopeptidases. It is

critical for antagonist

activity.

12 His Substitution

Replaces Glu.

Introduces a positive

charge/imidazole ring

that alters the

electrostatic surface

potential, favoring

CRF2 binding pockets

over CRF1.

17 Nle Substitution

Replaces Met

(Norleucine vs.

Methionine).

Methionine is prone to

oxidation (sulfoxide

formation), which

reduces potency.

Norleucine is isosteric

but chemically stable,

ensuring consistent

experimental results.

C-Term -NH Amidation Mimics the native C-

terminus of

sauvagine; essential

for receptor affinity

and prevents
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carboxypeptidase

degradation.

Part 2: Pharmacodynamics & Signaling
The utility of K 41498 lies in its ability to decouple CRF1 and CRF2 signaling.

Binding Affinity Profile ( )[1][2][6]
hCRF2

: 0.66 nM (High Affinity)[1][2][3]

hCRF2

: 0.62 nM (High Affinity)[1][2][3]

hCRF1: 425 nM (Low Affinity)[2][3]

Selectivity Factor: ~640-fold preference for CRF2.

Mechanism of Action
K 41498 acts as a competitive antagonist. Upon binding to the G-protein coupled receptor

(GPCR), it prevents the conformational change required to activate the G

protein, thereby blocking the downstream adenylyl cyclase cascade.

Signaling Pathway Visualization
The following diagram illustrates the specific blockade of the CRF2 pathway by K 41498.
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Figure 1: Competitive antagonism of the CRF2 receptor signaling cascade by K 41498.[1][2]

Part 3: Experimental Protocols
Solid Phase Peptide Synthesis (SPPS)
To ensure high purity and yield, K 41498 should be synthesized using Fmoc chemistry on a

Rink Amide resin.

Materials
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

Amino Acids: Fmoc-protected (e.g., Fmoc-D-Phe-OH, Fmoc-Nle-OH). Side chain protection:

Arg(Pbf), Lys(Boc), Glu(OtBu), His(Trt), Asn(Trt), Asp(OtBu), Thr(tBu), Gln(Trt).

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) / HOBt / DIPEA.

Deprotection: 20% Piperidine in DMF.[4]

Workflow Diagram
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Figure 2: Step-by-step Fmoc solid-phase synthesis workflow for K 41498.
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Critical Synthesis Protocol Steps
Resin Loading: Use a low-loading resin to prevent aggregation of the 30-mer chain.

Coupling Cycles: Double coupling is recommended for steric-heavy residues (Ile, Thr) and

the N-terminal D-Phe.

Cleavage Cocktail: Use 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H

O. TIS is crucial to scavenge the Pbf protecting groups from Arginine and prevent re-
attachment to the peptide.

Purification: Reverse-phase HPLC (C18 column). Gradient: 20% to 60% Acetonitrile in water

(with 0.1% TFA) over 40 minutes.

In Vitro Validation (Self-Validating Protocol)
To verify K 41498 activity before use in expensive animal models:

Cell Line: HEK293 cells stably transfected with hCRF2

.

Agonist Challenge: Treat cells with 10 nM Sauvagine (induces cAMP).

Antagonist Titration: Co-treat with K 41498 (

M to

M).

Readout: Measure intracellular cAMP via ELISA or FRET biosensor.

Validation Criteria: K 41498 must inhibit Sauvagine-induced cAMP in a dose-dependent

manner with an IC

< 5 nM.
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Part 4: Structural Analogs & Comparative
Pharmacology[8]
Understanding where K 41498 fits within the CRF antagonist family is vital for experimental

design.

Peptide
Structure/Origi
n

CRF1 Affinity (

)

CRF2 Affinity (

)

Primary
Application

K 41498

[D-Phe

, His

, Nle

]Svg(11-40)

~425 nM ~0.6 nM
Selective CRF2

blockade

Antisauvagine-30

[D-Phe

, His

]Svg(11-40)

~500 nM ~1.0 nM

Parent of K

41498; slightly

less stable (Met

vs Nle).

Astressin
Cyclized CRF

analog
~2 nM ~1.5 nM

Non-selective

blockade (blocks

both).

Astressin-2B
Cyclized; distinct

sequence
>500 nM ~1.0 nM

Alternative

selective CRF2

antagonist

(higher stability).

-helical CRF(9-

41)
Truncated CRF Low Low

Early generation;

low potency

(obsolete).

Why choose K 41498 over Astressin-2B? While both are selective, K 41498 is a linear peptide,

making it easier and cheaper to synthesize in-house compared to the lactam-cyclized

Astressin-2B. However, Astressin-2B may have superior serum stability for long-duration in vivo

studies.
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[https://www.benchchem.com/product/b612433/docs#technical-deep-dive-k-41498-and-
selective-crf2-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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